molecular formula C17H24N2O6 B1327069 (1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid CAS No. 1142202-68-3

(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid

Cat. No. B1327069
M. Wt: 352.4 g/mol
InChI Key: GLESGQAYNPXJJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves coupling aromatic acid chlorides with Piperazin-1-yl (3,4,5-trimethoxyphenyl)methanone in the presence of triethylamine base . This reaction yields trimethoxyphenyl piperazine derivatives (3a-j). These derivatives exhibit antifungal activity and moderate antibacterial activity .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Ester and Ketone Analogues : Research by Compernolle et al. (1997) focused on the synthesis of ester and ketone analogues of certain compounds, showing the versatility of the piperidine structure in organic synthesis (Compernolle et al., 1997).

  • Antiplatelet Activities of Derivatives : A study by Park et al. (2008) on derivatives synthesized from 3,4,5‐trimethoxycinnamic acid, including compounds with a piperidine structure, explored their antiplatelet activities (Park et al., 2008).

  • Synthesis of Fluorescent Compounds : Research by Sanap and Samant (2012) involved the synthesis of fluorescent compounds using piperidine acetic acids, highlighting their potential in developing new materials (Sanap & Samant, 2012).

Chemical Properties and Applications

  • Solid Phase Synthesis of Carbonylated Peptides : A study by Waliczek et al. (2015) investigated the solid-phase synthesis of carbonylated peptides using derivatives of piperidine acetic acid, showing its utility in peptide modification (Waliczek et al., 2015).

  • Synthesis of Novel Mannich Bases : Naik et al. (2013) described the synthesis of new Mannich bases using a piperidine moiety, demonstrating its role in creating novel compounds with potential applications in various fields (Naik et al., 2013).

Advanced Applications in Medicinal Chemistry

  • Synthesis of Deuterium-Labeled CCR2 Antagonist : Lin et al. (2022) described the synthesis of a deuterium-labeled CCR2 antagonist, which includes a piperidin-4-yl acetic acid structure, underlining its importance in drug development (Lin et al., 2022).

  • Antimicrobial Activity of Novel Compounds : A study by Zaki et al. (2019) synthesized novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, indicating the potential of piperidine-based compounds in antimicrobial applications (Zaki et al., 2019).

properties

IUPAC Name

2-[1-[(3,4,5-trimethoxyphenyl)carbamoyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-23-13-9-12(10-14(24-2)16(13)25-3)18-17(22)19-6-4-11(5-7-19)8-15(20)21/h9-11H,4-8H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLESGQAYNPXJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301157582
Record name 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid

CAS RN

1142202-68-3
Record name 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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